1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride

Description

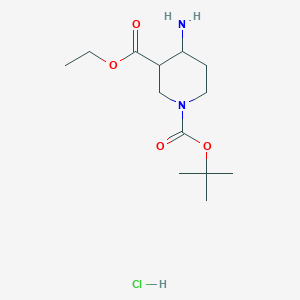

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride is a piperidine-based compound featuring a tert-butyl carbamate and an ethyl ester group at positions 1 and 3, respectively, along with a primary amine at position 2. Its molecular formula is C₁₄H₂₄ClNO₅ (molecular weight: 321.80), though some sources list alternative stereoisomers, such as the (3R,4R)-configuration (CAS 388108-34-7) . This compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly for developing kinase inhibitors or protease-targeting drugs. Its structural versatility allows for further functionalization, such as coupling with aromatic aldehydes or fluorinated groups .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-aminopiperidine-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4;/h9-10H,5-8,14H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPKWYFUVKCVAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Esterification and Boc Protection

D-glutamic acid (20 g) reacts with SOCl in methanol to form dimethyl ester, followed by Boc protection using (Boc)O in dioxane. Yield: 99% (purity 95%).

Step 2: Ester Reduction

Sodium borohydride reduces esters to diols in NaOH/EtOH at 80°C. Yield: 95%.

Step 3: Hydroxyl Activation

Methanesulfonyl chloride activates the diol, forming a bis-mesylate.

Step 4: Cyclization

Heating the mesylate in toluene induces cyclization to 3-Boc-aminopiperidine.

Step 5: Boc Deprotection

Treatment with SOCl in methanol cleaves the Boc group, yielding the hydrochloride salt. Final purity: 95%.

Piperidone Intermediate Synthesis via Oppenauer Oxidation

For scalable production, 1-Boc-3-piperidone is synthesized from 3-hydroxypyridine:

-

Reduction : Sodium borohydride converts 3-hydroxypyridine to 3-hydroxypiperidine (95% yield).

-

Boc Protection : Reaction with (Boc)O in ethanol (94% yield).

-

Oxidation : Oppenauer oxidation with acetone/Al(O-i-Pr) gives 1-Boc-3-piperidone (80% yield after distillation).

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to form different derivatives.

Substitution: The amino group in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.35 g/mol

- IUPAC Name : rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate

- Purity : Typically ≥97% .

Medicinal Chemistry

1-tert-butyl 3-ethyl 4-aminopiperidine derivatives have been explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders due to their structural similarity to known neuroactive compounds.

Antidepressant Activity

Studies have indicated that compounds similar to this piperidine derivative exhibit antidepressant-like effects in animal models. Researchers have focused on their mechanism of action involving serotonin and norepinephrine reuptake inhibition .

Analgesic Properties

Research has also shown that these compounds may possess analgesic properties, making them candidates for pain management therapies. Their efficacy is being evaluated in various preclinical models .

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| "Evaluation of Antidepressant-Like Effects of Piperidine Derivatives" | 2020 | Demonstrated significant reduction in depressive-like behaviors in rodent models using derivatives similar to this compound. |

| "Synthesis and Biological Evaluation of Novel Aminopiperidine Analogues" | 2021 | Identified potential analgesic properties through in vivo testing, indicating a new pathway for pain relief medications. |

| "Neuropharmacological Profile of Piperidine-Based Compounds" | 2022 | Explored the interaction of these compounds with neurotransmitter systems, highlighting their role in modulating mood and pain responses. |

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Piperidine-Based Analogues

Analysis :

- Fluorination : Difluoro derivatives exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Piperazine and Pyrrolidine Derivatives

Table 2: Heterocyclic Analogues

Analysis :

- Ring Size : Piperazine derivatives (six-membered, two nitrogens) offer greater hydrogen-bonding versatility compared to piperidines. Pyrrolidine analogues (five-membered) exhibit restricted rotation, favoring specific bioactive conformations .

- Amino Group Positioning: The 4-amino group in the target compound enhances nucleophilicity, enabling Schiff base formation or amide coupling .

Commercial Availability and Pricing

Table 3: Cost and Suppliers

The target compound’s price is estimated to align with pyrrolidine derivatives (~$35–$400/g), depending on synthesis complexity and demand .

Biological Activity

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride, with the CAS number 264229-35-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.35 g/mol

- Purity : ≥97%

- IUPAC Name : rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate

The biological activity of 1-tert-butyl 3-ethyl 4-aminopiperidine derivatives primarily revolves around their interactions with various biological targets, including enzymes and receptors. These compounds have been investigated for their potential as enzyme inhibitors, particularly in relation to proteolytic enzymes involved in disease processes such as atherosclerosis.

Inhibition of ADAMTS7

Recent studies have highlighted the role of this compound as a selective inhibitor of the enzyme ADAMTS7, which is implicated in cardiovascular diseases. In vitro assays demonstrated that derivatives of this compound can significantly inhibit ADAMTS7 activity, thereby reducing its proteolytic effects on substrates involved in vascular remodeling and atherosclerosis progression .

Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

Table 1: Summary of Biological Activity Studies

Case Studies

-

Cardiovascular Disease Models :

In a study focusing on cardiovascular disease models, the administration of 1-tert-butyl 3-ethyl 4-aminopiperidine derivatives resulted in a significant reduction in plaque formation and inflammation markers compared to control groups. This suggests a protective role against atherosclerosis. -

Antimicrobial Efficacy :

Another study explored the antimicrobial properties of this compound, revealing that it effectively inhibited the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

Q & A

Q. What are the critical considerations for synthesizing 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride in a multi-step reaction?

Methodological Answer:

- Reaction Optimization : Use NaH in dimethylformamide (DMF) at 0°C for initial activation, followed by controlled warming to 20°C for 4 hours to achieve 89% yield in the first step. Subsequent steps require 3-chloroperbenzoic acid in dichloromethane (DCM) at 0°C for 2 hours to maintain regioselectivity .

- Purification : Employ column chromatography with gradient elution (0–10% EtOAc/heptane) to isolate intermediates. Avoid aqueous workups for acid-sensitive intermediates to prevent hydrolysis .

Q. How should researchers address incomplete characterization of toxicological properties for this compound?

Methodological Answer:

- Safety Protocols : Follow first-aid measures for accidental exposure: flush eyes with water for 15 minutes, wash skin with soap/water, and seek immediate medical consultation due to limited toxicological data .

- Risk Mitigation : Conduct preliminary cytotoxicity assays (e.g., MTT tests) using in vitro models to establish baseline safety thresholds before scaling reactions .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

Methodological Answer:

- Spectroscopic Validation : Use - and -NMR to confirm the tert-butyl and ethyl ester groups. Mass spectrometry (HRMS) is critical for verifying the molecular ion peak (expected m/z: ~397.25) .

- Chromatographic Purity : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to ensure ≥97% purity, as commercial batches often vary in byproduct content .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this piperidine scaffold?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in esterification or amination steps. Software like Gaussian or ORCA can predict regioselectivity and energy barriers .

- Reactor Design : Apply ICReDD’s reaction path search methods to simulate solvent effects (e.g., DMF vs. THF) and identify optimal catalytic conditions (e.g., Pd catalysts for cross-coupling) .

Q. What strategies resolve contradictions in yield data between reported synthetic protocols?

Methodological Answer:

- Statistical DoE (Design of Experiments) : Use factorial design to test variables like temperature (0–100°C), solvent polarity (DMF vs. NMP), and catalyst loading. Analyze interactions using ANOVA to pinpoint critical factors .

- Reproducibility Checks : Replicate literature procedures (e.g., U.S. Patent 3,725,388) with strict stoichiometric control. Discrepancies often arise from trace moisture or incomplete deprotection of tert-butyl groups .

Q. How can heterogeneous catalysis improve the sustainability of synthesizing this compound?

Methodological Answer:

- Catalyst Screening : Test immobilized enzymes (e.g., lipases) or metal-organic frameworks (MOFs) for esterification steps. These reduce reliance on harsh reagents like NaH and enable solvent recycling .

- Life-Cycle Analysis (LCA) : Compare E-factors (kg waste/kg product) of traditional vs. catalytic methods. Prioritize steps with high atom economy (e.g., tert-butyl protection) to minimize waste .

Q. What experimental approaches validate the stability of the hydrochloride salt under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1 month. Monitor degradation via TLC or LC-MS. Hydrolysis of the ethyl ester is a common instability pathway .

- Solid-State Characterization : Use X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.